5-Chloro-2-fluorobenzaldehyde
Overview
Description
5-Chloro-2-fluorobenzaldehyde is a laboratory chemical with the CAS number 96515-79-6 . It appears as a colorless to white to pale yellow substance that can take the form of crystals, powder, crystalline powder, fused solid, or clear liquid as melt .
Synthesis Analysis
The synthesis of 5-Chloro-2-fluorobenzaldehyde can be achieved using readily available halogenated benzaldehydes as the starting material . The process yields good results and allows for easy after-treatment and the possibility of catalyst recovery . A specific synthesis method involves reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-fluorobenzaldehyde is C7H4ClFO . Its molecular weight is 158.56 . The SMILES string representation is Fc1ccc(Cl)c(C=O)c1 .Physical And Chemical Properties Analysis
5-Chloro-2-fluorobenzaldehyde is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 39.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Synthesis of Thiouracil Derivatives
5-Chloro-2-fluorobenzaldehyde has been utilized in the synthesis of thiouracil derivatives. In a study, 2-chloro-6-fluorobenzaldehyde reacted with ethyl cyanoacetate and thiourea, leading to the formation of 5,6-dihydro-2-thiouracil derivatives. These compounds demonstrated resistance to atmospheric oxidation, even at high temperatures, indicating potential applications in stable compound synthesis (Al-Omar et al., 2010).
Herbicide Intermediate Synthesis
The compound is also a key intermediate in the synthesis of herbicides. A study detailed the preparation of a chloro-fluoro benzaldehyde derivative through oxidation and hydrolysis processes, achieving a total yield of 71.6%. This highlights its role in the agricultural chemical industry (Zhou Yu, 2002).
Fluorobenzaldehyde Synthesis
Wastewater Treatment
5-Chloro-2-fluorobenzaldehyde manufacturing wastewater, characterized by high salt and COD levels, has been treated using macroporous resin. This approach achieved significant COD removal and purity in recycling the benzoic acid derivative. This study demonstrates the compound's relevance in environmental management (L. Xiaohong et al., 2009).
Synthesis of Brexpiprazole Intermediate
In pharmaceutical research, 5-chloro-2-fluorobenzaldehyde has been converted to an intermediate used in the synthesis of brexpiprazole, a medication. The process described is economical and scalable, indicating its importance in drug development (Chunhui Wu et al., 2015).
Safety and Hazards
5-Chloro-2-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
5-Chloro-2-fluorobenzaldehyde is an organic compound that is primarily used as an intermediate in organic synthesis
Mode of Action
The mode of action of 5-Chloro-2-fluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions, including nucleophilic substitution and free radical reactions . Its fluorine and chlorine substituents can influence its reactivity and the type of products formed.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-fluorobenzaldehyde are dependent on the final product synthesized using this compound. For instance, it has been used in the synthesis of antidepressant molecules . In such cases, the final product may affect neurotransmitter systems and related biochemical pathways.
Result of Action
The molecular and cellular effects of 5-Chloro-2-fluorobenzaldehyde are not directly observed due to its role as an intermediate in the synthesis of other compounds. The effects observed would be due to the action of the final synthesized product. For example, if used in the synthesis of an antidepressant, the result of action might be the inhibition of neurotransmitter reuptake, leading to increased neurotransmitter levels in the synaptic cleft .
Action Environment
The action of 5-Chloro-2-fluorobenzaldehyde is influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and presence of catalysts can significantly affect its reactivity and the yield of the desired product . Furthermore, its stability can be affected by exposure to air and light, and it should be stored under inert gas at 2-8°C .
properties
IUPAC Name |
5-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUCEMLUHTMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378576 | |
Record name | 5-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96515-79-6 | |
Record name | 5-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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